molecular formula C20H15ClN2O6 B4740402 4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No.: B4740402
M. Wt: 414.8 g/mol
InChI Key: UOTQFAQAAWCIGH-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a synthetic organic compound with a unique structure that combines multiple functional groups. The compound's molecular framework includes phenyl rings, ether and nitro groups, and a tricyclic core, making it of interest for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione typically involves a multi-step process:

  • Formation of the chlorophenoxy intermediate: : This step involves the chlorination of a phenol derivative to introduce the chloro substituent.

  • Nitration: : The nitration of the chlorophenoxy intermediate to introduce the nitro group.

  • Cyclization and formation of the tricyclic core: : Cyclization reactions are carried out under controlled conditions to form the tricyclic structure incorporating ether and azatricyclo frameworks.

Industrial Production Methods: Industrial production methods may involve optimization of these synthetic routes for scalability, focusing on yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized, modifying the functional groups attached to the aromatic rings.

  • Reduction: : The nitro group can be reduced to an amine under certain conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate.

  • Reduction: : Catalytic hydrogenation or metal-based reductants.

  • Substitution: : Various electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

  • From Oxidation: : Possible formation of quinones or other oxidized derivatives.

  • From Reduction: : Conversion of nitro group to amine derivatives.

  • From Substitution: : New substituted phenyl derivatives.

Scientific Research Applications

4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione finds applications across multiple fields:

  • Chemistry: : As a reagent in the synthesis of more complex molecules.

  • Biology: : Potential bioactive compound for studying cell signaling pathways.

  • Medicine: : Investigated for therapeutic effects, possibly as an anti-cancer or anti-microbial agent.

  • Industry: : Used in the development of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: : The specific molecular targets are under investigation, but may include proteins involved in cellular signaling.

  • Pathways Involved: : The pathways modulated by the compound could involve disruption of enzyme activity or altering receptor binding.

Comparison with Similar Compounds

4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione can be compared with similar compounds in terms of structure and reactivity:

  • Similar Compounds: : Other nitro-substituted phenyl derivatives, tricyclic azatricyclo compounds.

  • Uniqueness: : The combination of a nitro group, chlorophenyl moiety, and the tricyclic core imparts unique chemical and biological properties not commonly found in other compounds.

4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.02,6

Properties

IUPAC Name

2-[3-(4-chlorophenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O6/c21-10-1-3-13(4-2-10)28-14-8-11(7-12(9-14)23(26)27)22-19(24)17-15-5-6-16(29-15)18(17)20(22)25/h1-4,7-9,15-18H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTQFAQAAWCIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=CC(=CC(=C4)OC5=CC=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-[3-(4-chlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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